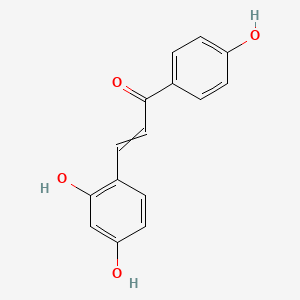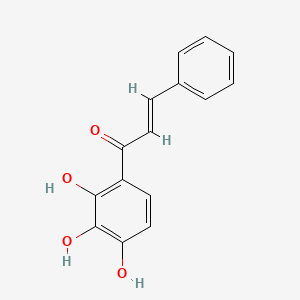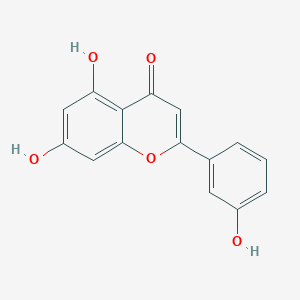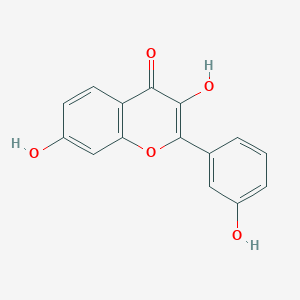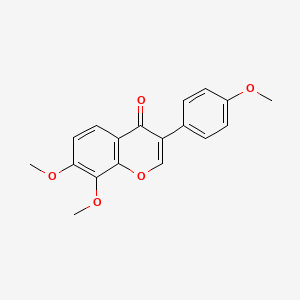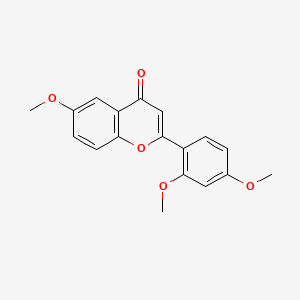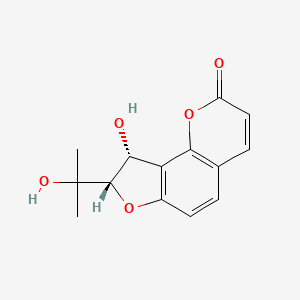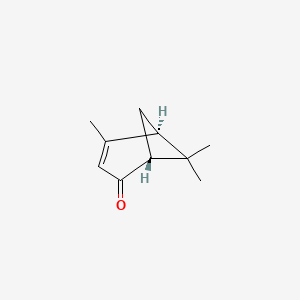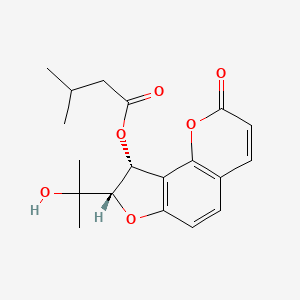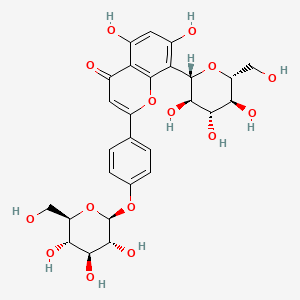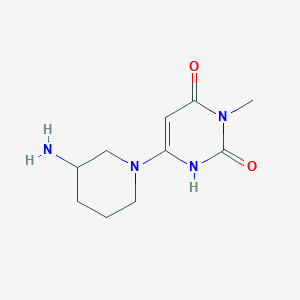
6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives have been found to exhibit a broad variety of biological and pharmacological activities .
Synthesis Analysis
Pyrimidine derivatives can be synthesized from a variety of precursors through multi-step reactions . For example, dihydropyrimidine-2,4(1H,3H)-dione moieties can be derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be inferred based on mass spectral, infrared, and NMR spectral data as well as elemental analytical data .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from various spectroscopic methods and elemental analysis .Applications De Recherche Scientifique
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
3-Cyanopyridines
- Field : Anticancer Research
- Application : Pyridine derivatives, including 3-cyanopyridines, have been found to have antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
- Methods : A solution of sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate, the appropriate cyanoacid hydrazones, and piperidine acetate in water was refluxed for 10 min. Acetic acid was added to the hot solution. The solid product was filtered off and recrystallized from the proper solvent to give products .
- Results : The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Safety And Hazards
While specific safety data for “6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione” is not available, safety data for similar compounds indicate that they may pose hazards such as flammability, acute toxicity (oral, inhalation, dermal), skin corrosion, serious eye damage, and short-term aquatic hazard .
Orientations Futures
Propriétés
IUPAC Name |
6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14/h5,7H,2-4,6,11H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAQEOHHNTCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



